N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbutanamide
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Overview
Description
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbutanamide is a synthetic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Mechanism of Action
Target of Action
The primary target of the compound N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbutanamide is acetylcholinesterase (AChE), an important enzyme in the cholinergic system . This enzyme plays a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is essential for many functions in the body, including muscle movement and cognitive functions .
Mode of Action
This compound interacts with its target, acetylcholinesterase, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing the levels of this neurotransmitter in the synaptic cleft . The increased acetylcholine levels enhance cholinergic neurotransmission, which can ameliorate symptoms associated with conditions like Alzheimer’s disease .
Biochemical Pathways
The action of this compound affects the cholinergic pathway, specifically the hydrolysis of acetylcholine . By inhibiting acetylcholinesterase, the compound prevents the breakdown of acetylcholine, leading to an increase in its levels . This results in enhanced cholinergic neurotransmission, which can have various downstream effects, including improved cognitive function .
Pharmacokinetics
In silico studies suggest that the compound has adequate pharmacokinetic properties
Result of Action
The molecular and cellular effects of this compound’s action include an increase in acetylcholine levels due to the inhibition of acetylcholinesterase . This can lead to enhanced cholinergic neurotransmission, which can improve cognitive function . In addition, the compound has been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbutanamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve parallel solid-phase synthesis and photocatalytic synthesis . These methods allow for the efficient and scalable production of the compound, ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or sulfonium salts under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines .
Scientific Research Applications
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbutanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective effects against neurotoxicity.
Medicine: Investigated as a potential acetylcholinesterase inhibitor for the treatment of Alzheimer’s disease.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} Carbamic Acid Ethyl Ester: Another piperazine derivative with neuroprotective properties.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-3-methylbutanamide: Similar structure but different functional groups.
Uniqueness
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to inhibit acetylcholinesterase and provide neuroprotection sets it apart from other similar compounds .
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O4S/c1-15(2)14-18(22)19-8-13-26(23,24)21-11-9-20(10-12-21)16-4-6-17(25-3)7-5-16/h4-7,15H,8-14H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LILOYNCVZWEPLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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